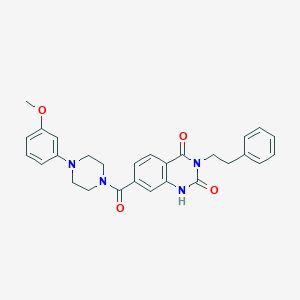![molecular formula C14H13ClN4O3 B11039633 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide CAS No. 1042696-28-5](/img/structure/B11039633.png)
4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide moiety and a pyrazinopyrimidine ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazinopyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazinopyrimidine ring system.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving the pyrazinopyrimidine ring system.
Chemical Research: The compound serves as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide can be compared with other similar compounds, such as:
4-chloro-1,3-dioxolan-2-one: A compound with a similar chloro-substituted structure but different ring system and properties.
1,2,4-benzothiadiazine-1,1-dioxide: A compound with a different ring system but similar biological activities.
1-(4-chloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl)cyclohexanecarboxamide: A compound with a similar chloro-substituted structure and potential anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
1042696-28-5 |
|---|---|
Molecular Formula |
C14H13ClN4O3 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
4-chloro-N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)benzamide |
InChI |
InChI=1S/C14H13ClN4O3/c15-9-3-1-8(2-4-9)12(21)18-14-17-11(20)7-10-13(22)16-5-6-19(10)14/h1-4,10H,5-7H2,(H,16,22)(H,17,18,20,21) |
InChI Key |
CTYXHTRYLBPKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC(=O)NC2=NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1 |
solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B11039550.png)
![1-{2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethyl}-3-prop-2-en-1-ylthiourea](/img/structure/B11039551.png)
![2-({[(1E)-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic acid](/img/structure/B11039556.png)
![3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11039559.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039563.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea](/img/structure/B11039565.png)
![2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11039568.png)

![propan-2-yl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039606.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11039617.png)

![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
![N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
